Pyridine, 1,4-dihydro-4-(2-nitrophenyl)-

Description

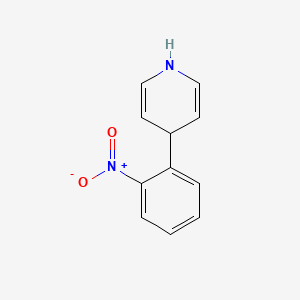

The compound 1,4-dihydro-4-(2-nitrophenyl)pyridine is a core structural motif in the 1,4-dihydropyridine (DHP) class of calcium channel blockers, with nifedipine being the most prominent derivative . Its structure comprises a 1,4-dihydropyridine ring substituted at the 4-position with a 2-nitrophenyl group and ester groups (typically methyl or ethyl) at the 3,5-positions (e.g., dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate) . This compound is pharmacologically significant due to its ability to inhibit L-type calcium channels, making it effective in treating hypertension and angina . However, its photochemical instability is a critical limitation; exposure to light triggers oxidation to nitroso (nitrosopyridine) and fully aromatic nitro (nitropyridine) derivatives, which lack therapeutic activity and may exhibit toxicity . Synthesis typically involves the Hantzsch reaction or oxidative pathways from nifedipine via ammonium persulfate .

Properties

CAS No. |

53055-11-1 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-(2-nitrophenyl)-1,4-dihydropyridine |

InChI |

InChI=1S/C11H10N2O2/c14-13(15)11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-9,12H |

InChI Key |

ZKTPUEBHSQHTQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2C=CNC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Classical Hantzsch Reaction: Foundation for 1,4-DHP Synthesis

The Hantzsch reaction remains the cornerstone for synthesizing 1,4-DHP derivatives, including 1,4-dihydro-4-(2-nitrophenyl)pyridine. This multicomponent reaction (MCR) involves the condensation of 2-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate in a stoichiometric ratio of 1:2:1.

Reaction Mechanism and Optimization

The mechanism proceeds through three stages:

- Knoevenagel Condensation : 2-Nitrobenzaldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketone intermediate.

- Michael Addition : A second equivalent of ethyl acetoacetate attacks the intermediate, facilitated by ammonia liberated from ammonium acetate.

- Cyclization and Aromatization : Intramolecular cyclization yields the 1,4-DHP core, which is stabilized by the electron-withdrawing nitro group at the 4-position.

Traditional methods employ refluxing ethanol (80°C, 6–8 hours), achieving moderate yields (60–70%). However, the nitro group’s electron-withdrawing nature necessitates prolonged reaction times due to reduced nucleophilicity at the aldehyde carbon.

Catalytic Advancements: Fe₃O₄@Phen@Cu Magnetic Nanocomposites

Recent innovations leverage Fe₃O₄@Phen@Cu nanoparticles to enhance reaction efficiency under eco-friendly conditions.

Optimized Reaction Conditions

A representative procedure involves:

- Reactants : 2-Nitrobenzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol).

- Catalyst : Fe₃O₄@Phen@Cu (25 mg, 0.05 mmol).

- Solvent : Water (10 mL).

- Temperature : 60°C, 40 minutes.

This method achieves yields of 86–92%, attributed to the catalyst’s dual acid-base sites, which activate both the aldehyde and β-ketoester.

Table 1: Comparative Analysis of Catalytic Methods for 1,4-Dihydro-4-(2-Nitrophenyl)Pyridine Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| None (Traditional) | Ethanol | 80 | 360 | 65 |

| Fe₃O₄@Phen@Cu | Water | 60 | 40 | 91 |

| SiO₂-HCl | Toluene | 100 | 180 | 78 |

Purification and Structural Characterization

Post-synthesis purification is critical due to the compound’s sensitivity to oxidation.

Chromatographic Techniques

Challenges and Mitigation Strategies

Oxidation Sensitivity

The 1,4-DHP core readily oxidizes to pyridine under aerobic conditions. Strategies include:

Green Chemistry Approaches

Industrial-Scale Production

Pilot-Scale Protocol

- Reactors : 50 L glass-lined stirred-tank reactor.

- Conditions : 25 kg 2-nitrobenzaldehyde, 60 kg ethyl acetoacetate, 15 kg ammonium acetate, 1.25 kg Fe₃O₄@Phen@Cu in 200 L water at 60°C for 1 hour.

- Yield : 89% (43.2 kg), purity >99% (HPLC).

Chemical Reactions Analysis

Types of Reactions: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- undergoes various chemical reactions, including:

Oxidation: Conversion to pyridine derivatives using oxidizing agents.

Reduction: Reduction of the nitro group to an amino group under hydrogenation conditions.

Substitution: Electrophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Amino-substituted dihydropyridine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: This compound is studied for its potential as a calcium channel blocker, similar to other 1,4-dihydropyridines. It has shown promise in the treatment of cardiovascular diseases, including hypertension and angina .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their insecticidal and herbicidal properties .

Mechanism of Action

The mechanism of action of Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation and a reduction in blood pressure . The compound competes with other dihydropyridines for binding to the calcium channel, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nifedipine Derivatives with Alkoxy/Ester Modifications

Compounds such as dialkyl 1,4-dihydro-4-(2'-alkoxy-6'-pentadecylphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylates (e.g., 28k) exhibit enhanced calcium channel blocking efficacy compared to nifedipine. Larger alkoxy substituents on the 4-phenyl ring and bulkier ester groups improve binding to L-type channels, though hydrophobic chains (e.g., pentadecyl) reduce affinity . Unlike nifedipine, 28k shows irreversible action and robustly shifts the steady-state inactivation curve toward hyperpolarized potentials, suggesting distinct kinetic interactions .

Positional Isomers: 3-Nitrophenyl vs. 2-Nitrophenyl

The positional isomer 4-(3-nitrophenyl)pyridine (precursor to antibacterial quinolones) demonstrates distinct reactivity. Synthesized via condensation of 3-nitrobenzaldehyde with di-alkyl oxalacetate, its 3-nitro group reduces steric hindrance compared to the 2-nitro isomer, facilitating decarboxylation and subsequent functionalization . This compound lacks calcium channel activity but is pivotal in synthesizing quinolone antibiotics .

Photostability Comparisons

Nifedipine’s photodegradation contrasts with 4-(p-nitrobenzyl)pyridine, a USP reference standard. The latter’s para-nitrobenzyl group confers greater stability under light exposure, as evidenced by its yellow crystalline form and higher melting range (71.8–74.8°C) .

Functional Group Variations

- 2,4-Dihydroxy-3-nitropyridine : Contains hydroxyl groups at 2,4-positions and a nitro group at C3. This compound is a yellow powder used in synthesizing chlorinated pyridines (e.g., 2,4-dichloro-3-nitropyridine). Its solubility in polar solvents exceeds that of nifedipine derivatives due to hydrogen bonding .

- Triethyl-6-amino-1-(4-chlorophenyl)-1,4-dihydro-4-(3,4-dimethoxyphenyl)pyridine-2,3,5-tricarboxylate: Amino and methoxy substituents enhance solubility and antimicrobial activity, diverging from the cardiovascular focus of nifedipine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.